molecular formula C10H13F2N B1437842 (3,5-Difluorophenyl)isobutylamine CAS No. 1020962-86-0

(3,5-Difluorophenyl)isobutylamine

Cat. No. B1437842
M. Wt: 185.21 g/mol
InChI Key: WBTLKGWDDCTEPR-UHFFFAOYSA-N
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Description

(3,5-Difluorophenyl)isobutylamine is a chemical compound with the molecular formula C10H13F2N and a molecular weight of 185.21 . It is used in various fields, including organic synthesis, drug discovery, and material science.


Molecular Structure Analysis

The molecular structure of (3,5-Difluorophenyl)isobutylamine consists of a benzene ring substituted with two fluorine atoms at the 3rd and 5th positions and an isobutylamine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of (3,5-Difluorophenyl)isobutylamine, such as its melting point, boiling point, and density, are not specified in the available resources .

Scientific Research Applications

Fluorinated Diarylamide Complexes in Chemistry The fluorinated diarylamines, including derivatives of (3,5-Difluorophenyl)isobutylamine, have been used to prepare complexes of uranium(III, IV) ions. These complexes exhibit unique properties due to the electron-poor nature of the amines and their ability to control the coordination environment through fluorine-to-uranium dative interactions and arene–arene interactions (Yin et al., 2013).

Photochemistry and Spectroscopy (3,5-Difluorophenyl)isobutylamine has been studied in photochemistry and spectroscopy. For instance, the spectroscopic properties of 3,5-difluorophenol, a related compound, were investigated, providing insights into its electronic transitions and ionization energies. This research contributes to understanding the photophysical properties of such compounds (Peng et al., 2018).

Synthesis and Functionalization in Organic Chemistry The molecule and its related compounds have applications in organic synthesis. For instance, difluorophenols, closely related to (3,5-Difluorophenyl)isobutylamine, have been functionally diversified into hydroxybenzoic acids through organometallic intermediates. This approach showcases the flexibility and potential of organometallic chemistry in creating diverse synthetic pathways (Marzi et al., 2004).

Material Science and Photophysical Properties In material science, derivatives of (3,5-Difluorophenyl)isobutylamine have been utilized. For instance, the synthesis of novel photochromic dithienylethene compounds using related fluorophenyl compounds has implications for developing new materials with unique photophysical properties (Liu et al., 2008).

Safety And Hazards

The safety data sheet for isobutylamine, a related compound, indicates that it is highly flammable and toxic if swallowed. It can cause severe skin burns, eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3,5-difluoro-N-(2-methylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-7(2)6-13-10-4-8(11)3-9(12)5-10/h3-5,7,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTLKGWDDCTEPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Difluorophenyl)isobutylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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